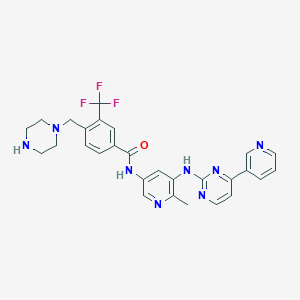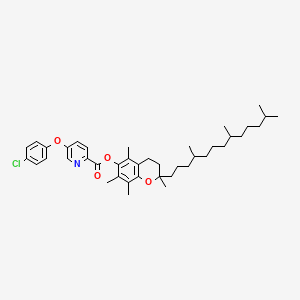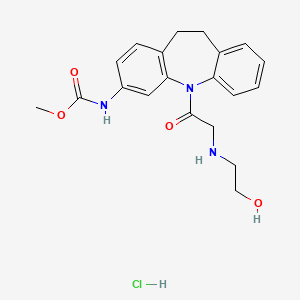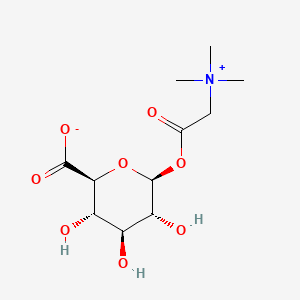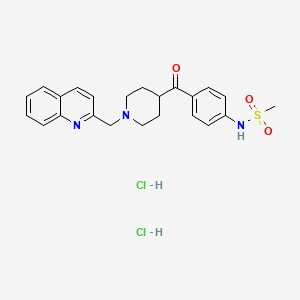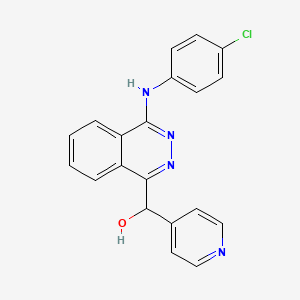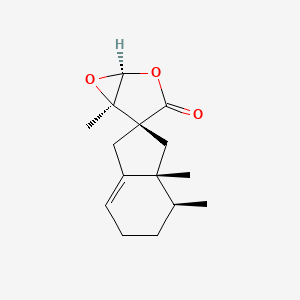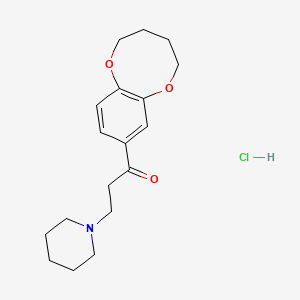
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride is a synthetic organic compound that belongs to the class of ketones It is characterized by the presence of a piperidine ring and a benzodioxocin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride typically involves multiple steps:
Formation of the Benzodioxocin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Ketone Group: The ketone group is introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification Techniques: Such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like PCl5 or SOCl2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of ketones on biological systems.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways involved in metabolism or signal transduction.
相似化合物的比较
Similar Compounds
1-Propanone, 3-(1-piperidinyl)-1-phenyl-: Similar structure but lacks the benzodioxocin ring.
1-Propanone, 3-(1-piperidinyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar structure with a different benzodioxin ring.
Uniqueness
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride is unique due to the presence of both the piperidine and benzodioxocin rings, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
132412-86-3 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC 名称 |
3-piperidin-1-yl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c20-16(8-11-19-9-2-1-3-10-19)15-6-7-17-18(14-15)22-13-5-4-12-21-17;/h6-7,14H,1-5,8-13H2;1H |
InChI 键 |
INVRTGUEVBEIGW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCCCCO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

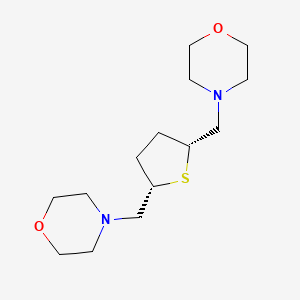



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
